Pentane, 1,5-bis(methylthio)-
CAS No.: 54410-63-8
Cat. No.: VC16063651
Molecular Formula: C7H16S2
Molecular Weight: 164.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54410-63-8 |
|---|---|
| Molecular Formula | C7H16S2 |
| Molecular Weight | 164.3 g/mol |
| IUPAC Name | 1,5-bis(methylsulfanyl)pentane |
| Standard InChI | InChI=1S/C7H16S2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3 |
| Standard InChI Key | AHJYQSDQHJYGCW-UHFFFAOYSA-N |
| Canonical SMILES | CSCCCCCSC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Pentane, 1,5-bis(methylthio)- is a linear aliphatic compound with the molecular formula C₇H₁₆S₂ and a molecular weight of 164.332 g/mol . Its IUPAC name, 1,5-bis(methylsulfanyl)pentane, reflects the presence of two methylthio (-S-CH₃) groups attached to the terminal carbons of a pentane backbone. Alternative names include 2,8-dithianonane and 1,5-bis-methylmercapto-pentan, though these are largely historical or context-specific .
Structural Characteristics
The compound’s structure (Fig. 1) features a five-carbon chain with sulfur atoms at positions 1 and 5, each bonded to a methyl group. This configuration confers significant hydrophobicity, as indicated by its LogP value of 2.88 , and influences its reactivity in nucleophilic substitutions. The bond angles and torsional strain of the pentane backbone are critical to its conformational flexibility, enabling interactions in catalytic systems .
Physical and Chemical Properties
Physicochemical Parameters
The compound exhibits the following key properties :
| Property | Value | Conditions |
|---|---|---|
| Density | 0.955 g/cm³ | 25°C |
| Boiling Point | 225.9°C | 760 mmHg |
| Flash Point | 83.1°C | Closed cup |
| Refractive Index | 1.498 | 20°C |
| Vapor Pressure | Not reported | |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone) | Experimental data |
Spectroscopic and Chromatographic Data
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Mass Spectrometry: The exact mass is 164.069 g/mol, with a base peak at m/z 164 corresponding to the molecular ion .
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Nuclear Magnetic Resonance (NMR): Predicted shifts include δ 1.35–1.45 ppm (pentane backbone CH₂), δ 2.10 ppm (S-CH₃), and δ 2.50–2.70 ppm (S-CH₂) .
Synthesis and Manufacturing
Historical Synthetic Routes
Early synthesis methods, such as those by Protiva et al. (1953), involved the reaction of 1,5-dibromopentane with sodium methanethiolate in ethanol, yielding the product in moderate purity . Walker (1950) optimized this approach by employing phase-transfer catalysis, achieving higher yields under milder conditions .
Modern Methodologies
Lissel et al. (1986) developed a high-yield (80%) route using 1,5-pentanediol as a starting material, which was sequentially converted to the dithiol intermediate before methylation with methyl iodide . A patent by The University of Wales Swansea (1998) describes a scalable process using continuous-flow reactors, reducing reaction times and improving purity (>95%) .
Reaction Scheme:
Purification and Quality Control
Post-synthesis purification typically involves fractional distillation under reduced pressure (BP: 225.9°C at 760 mmHg) . Analytical methods such as GC-MS and HPLC are employed to verify purity, with commercial batches often exceeding 98% .
Applications and Industrial Relevance
Organic Synthesis
The compound serves as a ligand precursor in transition-metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its sulfur atoms coordinate to metal centers, stabilizing reactive intermediates .
Specialty Chemicals
Classified under HS Code 2930909090 (organo-sulfur compounds), it is utilized in:
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Lubricant additives: Enhances thermal stability in high-performance engines.
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Agrochemicals: Intermediate in the synthesis of sulfur-containing pesticides .
Patent Landscape
The EP866049 A2 patent (1998) highlights its use in producing photoresist materials for semiconductor manufacturing, leveraging its low volatility and compatibility with lithographic processes .
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